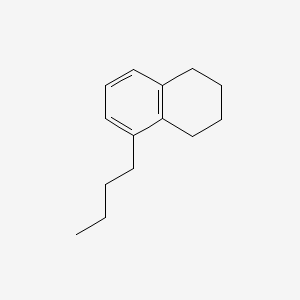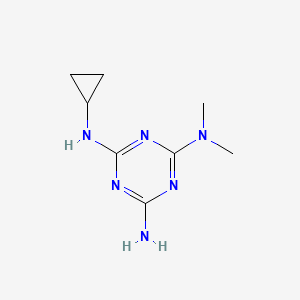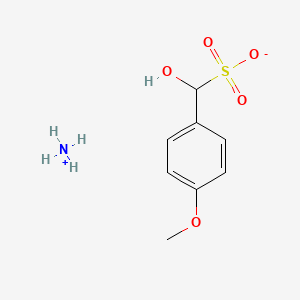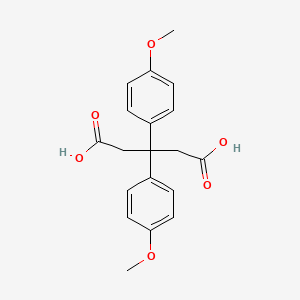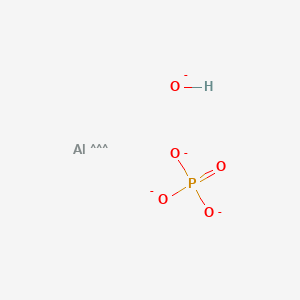
Aluminum hydroxide phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum hydroxide phosphate: is a compound that combines aluminum hydroxide and phosphate ions. It is commonly used in various applications, including as an adjuvant in vaccines, a flame retardant, an antacid, and a catalyst. The compound is known for its stability and effectiveness in enhancing immune responses when used in vaccines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminum hydroxide phosphate is typically prepared by reacting aluminum salts (such as aluminum sulfate or aluminum chloride) with phosphate salts under controlled pH conditions. The reaction involves the co-precipitation of aluminum and phosphate ions to form the desired compound .
Industrial Production Methods: In industrial settings, this compound is produced by mixing aluminum hydroxide with phosphoric acid. The mixture is heated to around 88°C, and the pH is carefully controlled to ensure complete reaction. The resulting paste is then diluted with water to precipitate aluminum phosphate .
Análisis De Reacciones Químicas
Types of Reactions: Aluminum hydroxide phosphate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with phosphoric acid, aluminum hydroxide reacts to form aluminum phosphate and water.
Substitution Reactions: The hydroxyl groups in aluminum hydroxide can be replaced by phosphate groups to form aluminum phosphate.
Common Reagents and Conditions:
Reagents: Aluminum salts (e.g., aluminum sulfate, aluminum chloride), phosphoric acid.
Conditions: Controlled pH, heating to specific temperatures (e.g., 88°C).
Major Products Formed:
Aluminum Phosphate (AlPO4): Formed from the reaction of aluminum hydroxide with phosphoric acid.
Aplicaciones Científicas De Investigación
Chemistry: Aluminum hydroxide phosphate is used as a catalyst in various chemical reactions due to its stability and reactivity .
Biology and Medicine:
Vaccine Adjuvant: It is widely used as an adjuvant in vaccines to enhance the immune response by adsorbing antigens and facilitating their uptake by antigen-presenting cells
Antacid: It is used to neutralize stomach acid and relieve symptoms of heartburn and indigestion.
Industry:
Flame Retardant: this compound is used in materials to reduce flammability.
Building Materials: It is used in the production of refractory materials and other construction products.
Mecanismo De Acción
Immune Response Enhancement: Aluminum hydroxide phosphate enhances the immune response by adsorbing antigens and facilitating their uptake by antigen-presenting cells. This process involves the activation of pro-inflammatory signaling pathways, such as the NLRP3 inflammasome, leading to the release of cytokines and other immune mediators .
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
Aluminum Hydroxide (Al(OH)3): Used as an antacid and vaccine adjuvant, similar to aluminum hydroxide phosphate.
Aluminum Phosphate (AlPO4): Shares similar applications in vaccines and as an antacid.
Uniqueness: this compound is unique in its ability to combine the properties of both aluminum hydroxide and aluminum phosphate, making it a versatile compound with applications in various fields. Its stability and effectiveness as a vaccine adjuvant set it apart from other compounds .
Propiedades
Número CAS |
66578-77-6 |
|---|---|
Fórmula molecular |
AlHO5P-4 |
Peso molecular |
138.96 g/mol |
InChI |
InChI=1S/Al.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |
Clave InChI |
ZHCXFLVDHRUYCX-UHFFFAOYSA-J |
SMILES canónico |
[OH-].[O-]P(=O)([O-])[O-].[Al] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


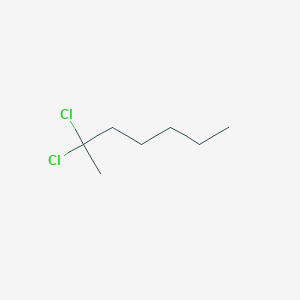
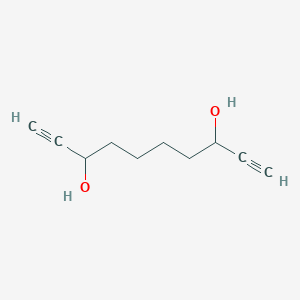
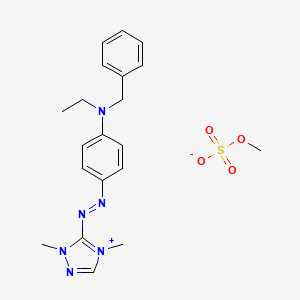
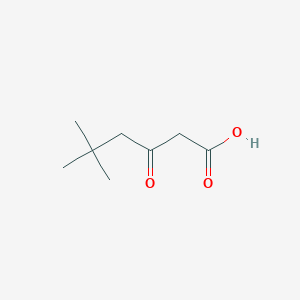
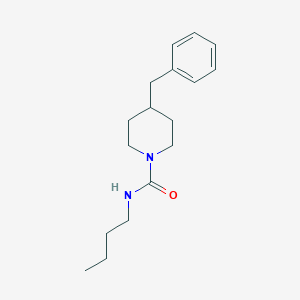
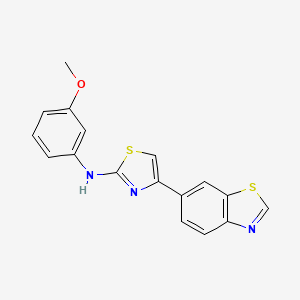
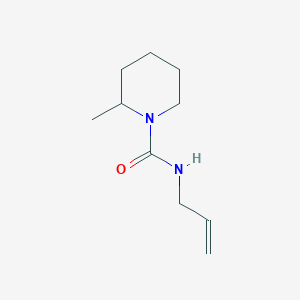

![N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid](/img/structure/B14481685.png)
![Methyl [(dimethylamino)(phenyl)boranyl]acetate](/img/structure/B14481688.png)
